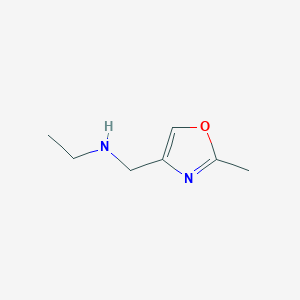

Ethyl-(2-methyl-oxazol-4-ylmethyl)-amine

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

N-[(2-methyl-1,3-oxazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C7H12N2O/c1-3-8-4-7-5-10-6(2)9-7/h5,8H,3-4H2,1-2H3 |

InChI Key |

UWZLBVQWHZVTMW-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=COC(=N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Oxazole vs. Isoxazole Derivatives

Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine (CAS: 952195-15-2, C₇H₁₂N₂O , MW: 140.18 g/mol) is a structural isomer where the oxazole ring is replaced by an isoxazole (oxygen at position 2, nitrogen at position 3). This difference alters the electronic environment: isoxazole rings are less aromatic and more reactive toward electrophilic substitution than oxazoles. Such variations can influence solubility, stability, and biological activity. For instance, the isoxazole derivative may exhibit weaker AChE inhibition compared to oxazole-based analogs due to reduced π-π stacking interactions in enzyme binding pockets .

Substituent Variations: Aromatic vs. Aliphatic Groups

2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine (C₁₂H₁₄N₂O, MW: 202.25 g/mol) features a phenyl group at position 2 of the oxazole ring. The phenyl substituent enhances hydrophobicity (LogP: 2.85) and may improve binding to aromatic residues in protein targets. However, the larger molecular weight could reduce bioavailability compared to the target compound. Notably, the ethylamine side chain in both compounds suggests shared reactivity in nucleophilic reactions, though steric hindrance from the phenyl group in the latter may slow kinetics .

Functional Analogs: AChE-Targeting Amines

Ethyl-(2-methoxybenzyl)-amine, a component of hybrid AChE inhibitors, shares a similar ethyl-benzylamine backbone but lacks the oxazole heterocycle. For example, carbazole-based hybrids with ethylamine linkers show micromolar AChE inhibition (IC₅₀: ~0.773 µM), suggesting that structural optimization of the heterocycle could improve potency .

Secondary Amines: General Reactivity Trends

Secondary amines like Ethyl-(1-methyl-piperidin-4-yl)-amine exhibit moderate basicity (pKa ~10–11) and participate in alkylation, acylation, and Michael addition reactions. The target compound’s secondary amine group enables similar reactivity, though the oxazole ring may reduce nucleophilicity due to electron withdrawal. Comparative studies of ethyl-, butyl-, and dodecylamines in micellar solutions reveal that longer alkyl chains enhance reactivity with hydrophobic substrates, whereas the oxazolylmethyl group in the target compound may favor polar interactions .

Data Table: Key Properties of Comparable Compounds

Key Findings and Implications

Structural Isomerism : Oxazole derivatives generally exhibit greater aromatic stability and stronger enzyme interactions than isoxazole analogs, making them preferable for drug design .

Substituent Effects : Aromatic groups (e.g., phenyl) enhance hydrophobicity and target binding but may compromise solubility. Aliphatic chains (e.g., ethyl) balance reactivity and bioavailability .

Biological Activity : The ethylamine moiety in the target compound aligns with AChE-targeting pharmacophores, though heterocyclic optimization is critical for potency .

Reactivity : Secondary amines with heterocyclic substituents show tailored reactivity in micellar and enzymatic environments, influenced by electronic and steric factors .

Preparation Methods

Synthesis of 4-(Chloromethyl)-2-Methyloxazole

The chloromethyl oxazole intermediate serves as a critical precursor. A representative protocol involves:

-

Ester Reduction : Ethyl 2-methyloxazole-4-carboxylate is reduced to 4-hydroxymethyl-2-methyloxazole using NaBH₄ in tetrahydrofuran (THF) at 60°C (51% yield).

-

Chlorination : The hydroxymethyl group is converted to chloromethyl via treatment with CBr₄ and PPh₃ in dichloromethane (72% yield).

Reaction Scheme :

Nucleophilic Substitution with Ethylamine

The chloromethyl oxazole reacts with ethylamine in dimethylformamide (DMF) using K₂CO₃ as a base. This method achieves moderate yields (30–45%).

Key Conditions :

-

Solvent: DMF or acetonitrile

-

Temperature: Room temperature

-

Base: K₂CO₃ or triethylamine

Example :

4-(Chloromethyl)-2-methyloxazole (1.0 eq) and ethylamine (2.0 eq) in DMF yielded the target compound in 36% after purification.

Reductive Amination of Oxazole-4-Carbaldehyde

Synthesis of 4-Formyl-2-Methyloxazole

The aldehyde derivative is synthesized via oxidation of 4-hydroxymethyl-2-methyloxazole using MnO₂ or Dess-Martin periodinane (yields: 50–65%).

Reductive Amination

The aldehyde reacts with ethylamine in the presence of NaBH(OAc)₃, a mild reducing agent, to form the secondary amine.

Reaction Scheme :

Optimization :

Cyclization of β-Ketoamide Precursors

Hantzsch Oxazole Synthesis

A β-ketoamide precursor undergoes cyclization with a halogenating agent to form the oxazole ring.

Procedure :

-

Formation of β-Ketoamide : Ethyl acetoacetate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.

-

Cyclization : Treatment with Br₂ in CCl₄ forms the oxazole ring (yield: 45–60%).

Reaction Scheme :

Limitations : Requires stringent control of stoichiometry to avoid over-bromination.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation | Chloromethyl oxazole, EtNH₂ | 30–45% | Straightforward, scalable | Low yield due to side reactions |

| Reductive Amination | Oxazole-4-carbaldehyde | 40–55% | Mild conditions, fewer steps | Requires aldehyde synthesis |

| Hantzsch Cyclization | β-Ketoamide, Br₂ | 45–60% | Direct ring formation | Harsh reagents, purification challenges |

Optimization Strategies

Solvent and Base Selection

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl-(2-methyl-oxazol-4-ylmethyl)-amine with high purity?

- Methodological Answer : The compound can be synthesized via condensation of ethylamine with a 2-methyl-oxazole-4-ylmethyl precursor under Lewis acid catalysis (e.g., BF₃·Et₂O). Key parameters include temperature control (60–80°C), anhydrous solvents (e.g., THF or DCM), and stoichiometric optimization of the amine-to-oxazole ratio. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring reaction progress with TLC or LC-MS is recommended .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons using 2D techniques (COSY, HSQC) to resolve overlapping signals from the oxazole ring and ethyl group.

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (1650–1500 cm⁻¹) to confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₁₂N₂O) via electrospray ionization (ESI+) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

- Methodological Answer : The oxazole ring acts as a rigid scaffold for constructing fused heterocycles. For example:

- Nucleophilic Substitution : React with acyl chlorides to form amides at the amine group.

- Oxidation : Convert the oxazole to an oxazole N-oxide using m-CPBA, enhancing electrophilicity for subsequent reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The ethyl group and methyl-oxazole moiety induce steric and electronic effects, enabling enantioselective outcomes. For example:

- Coordination Studies : Use X-ray crystallography (if crystals are obtainable) or DFT to map metal-ligand interactions (e.g., with Pd or Rh).

- Kinetic Analysis : Compare enantiomeric excess (ee) in model reactions (e.g., asymmetric hydrogenation) with varying ligand-metal ratios .

Q. How can computational chemistry predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study charge distribution and frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reactivity in polar aprotic solvents (e.g., DMF).

- Reaction Pathway Mapping : Use intrinsic reaction coordinate (IRC) analysis to identify transition states in oxidation or substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables.

- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or oxazole substituents) and test activity in standardized assays (e.g., enzyme inhibition).

- Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.